2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile is a chemical compound with the molecular formula C10H7ClF3N3O. This compound is known for its unique structural features, including a pyridine ring substituted with chloro and trifluoromethyl groups, and a methoxyimino group attached to a propanenitrile moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further chemical transformations to introduce the methoxyimino and propanenitrile groups . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile is utilized in various scientific research fields, including:
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research studies explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The methoxyimino group plays a role in modulating the compound’s reactivity and stability. The pathways involved in its mechanism of action are currently under investigation in various research studies .
Vergleich Mit ähnlichen Verbindungen
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but lacks the methoxyimino and propanenitrile groups.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile: This compound has a similar pyridine ring structure but differs in the attached functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H7ClF3N3O |
---|---|
Molekulargewicht |
277.63 g/mol |
IUPAC-Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methoxyiminopropanenitrile |
InChI |
InChI=1S/C10H7ClF3N3O/c1-18-17-4-6(3-15)9-8(11)2-7(5-16-9)10(12,13)14/h2,4-6H,1H3 |
InChI-Schlüssel |
LXVBOSFZIQAIKP-UHFFFAOYSA-N |
Kanonische SMILES |
CON=CC(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.